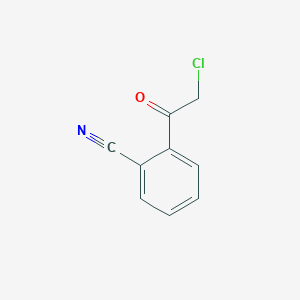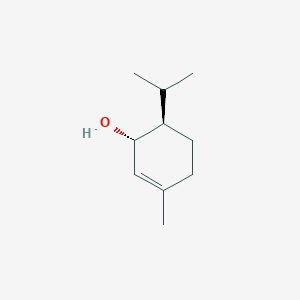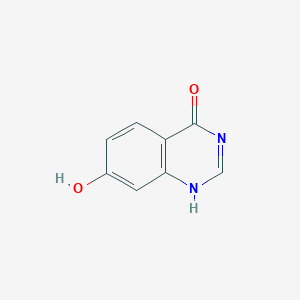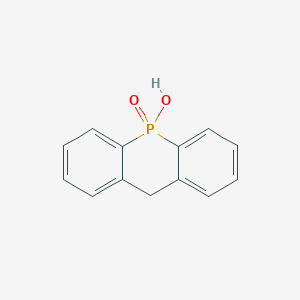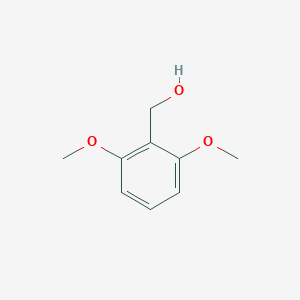
2,6-Dimethoxybenzyl alcohol
Übersicht
Beschreibung
2,6-Dimethoxybenzyl alcohol is an organic compound with the molecular formula C₉H₁₂O₃. It is a derivative of benzyl alcohol, where two methoxy groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxybenzyl alcohol has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: this compound is employed in the production of fragrances, flavors, and other fine chemicals.
Safety and Hazards
2,6-Dimethoxybenzyl alcohol is classified as a Category 4 for acute toxicity, both oral and dermal, and for serious eye damage/eye irritation. It is also classified as Category 2 for skin corrosion/irritation, and Category 3 for specific target organ toxicity, single exposure; Respiratory tract irritation .
Wirkmechanismus
Target of Action
It’s known that similar compounds like aryl-alcohol dehydrogenase interact with this class of compounds .
Mode of Action
It’s known that similar compounds are involved in the reduction of aryl- and linear aldehydes with nadph or nadh as coenzymes .
Biochemical Pathways
It’s known that similar compounds are involved in the metabolism of lignin, a complex organic polymer . The primary event in these pathways is photodehydroxylation, which leads to the formation of a benzyl cation intermediate .
Pharmacokinetics
The molecular weight of the compound is 16819 g/mol , which may influence its bioavailability and distribution.
Result of Action
It’s known that similar compounds can cause changes in fluorescence intensity and efficiency .
Action Environment
The action of 2,6-Dimethoxybenzyl alcohol can be influenced by environmental factors. For instance, the compound is known to be unstable, and its decomposition can be accelerated by light, heat, or contact with certain metals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2,6-dimethoxybenzaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature for about an hour, followed by standard work-up procedures to isolate the product .
Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of 2,6-dimethoxybenzoic acid followed by reduction with lithium aluminium hydride (LiAlH₄). This method ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2,6-dimethoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 2,6-dimethoxytoluene using strong reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminium hydride (LiAlH₄) in diethyl ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 2,6-Dimethoxybenzaldehyde.
Reduction: 2,6-Dimethoxytoluene.
Substitution: Depending on the nucleophile, products can vary widely.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dimethoxybenzyl alcohol
- 3,4-Dimethoxybenzyl alcohol
- 2,5-Dimethoxybenzyl alcohol
- 3,5-Dimethoxybenzyl alcohol
Comparison: 2,6-Dimethoxybenzyl alcohol is unique due to the positioning of its methoxy groups, which significantly influences its reactivity and stability. Compared to its isomers, this compound exhibits distinct chemical behavior, particularly in substitution and oxidation reactions. The steric and electronic effects of the methoxy groups at the 2 and 6 positions make it a valuable compound in synthetic organic chemistry .
Eigenschaften
IUPAC Name |
(2,6-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBOWGWPYAAYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380265 | |
| Record name | 2,6-DIMETHOXYBENZYL ALCOHOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16700-55-3 | |
| Record name | 2,6-DIMETHOXYBENZYL ALCOHOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-dimethoxyphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 2,6-Dimethoxybenzyl alcohol undergoes photodehydroxylation. What is the proposed mechanism for this reaction, and how do the methoxy substituents influence the reaction's efficiency?
A1: The research suggests that this compound, upon absorbing light, undergoes photodehydroxylation via a singlet excited state []. This means the molecule transitions to a higher energy state where electrons are paired, and from this state, it loses a hydroxide ion (OH-) to form a benzyl cation intermediate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


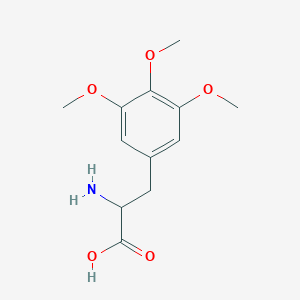
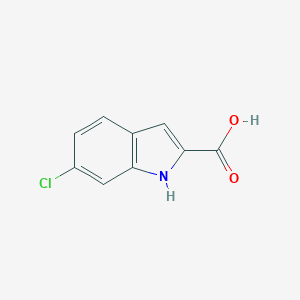
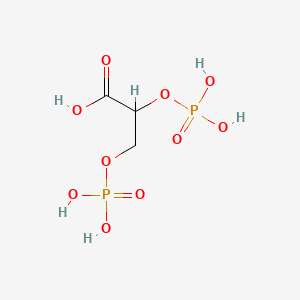
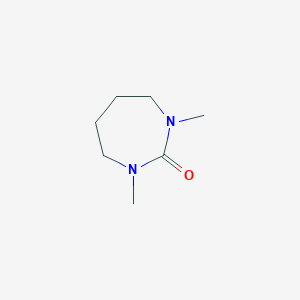
![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)

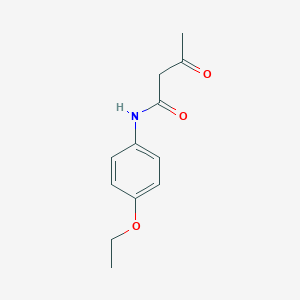
![2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole](/img/structure/B93643.png)

